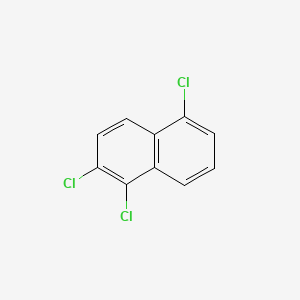![molecular formula C28H46O3 B15289533 5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane](/img/structure/B15289533.png)
5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane: is a chemical compound that belongs to the class of dioxanes. It is characterized by the presence of a phenyl group and an octadecenyl group attached to a 1,3-dioxane ring. This compound is often used as an intermediate in the synthesis of other chemical substances and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane typically involves the reaction of 2-phenyl-1,3-dioxane with 9-octadecen-1-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions may occur under specific conditions, often involving reducing agents like hydrogen or metal hydrides.
Substitution: Substitution reactions can take place, where functional groups on the dioxane ring or the phenyl group are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, 5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and compounds .
Biology: This compound has applications in biological research, particularly in the study of lipid metabolism and signaling pathways. It is used to investigate the interactions between lipids and proteins in cellular processes .
Medicine: In the medical field, this compound is explored for its potential therapeutic properties. It may be used in the development of drugs targeting specific molecular pathways involved in diseases .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable in the formulation of products with specific properties .
Mechanism of Action
The mechanism of action of 5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane involves its interaction with specific molecular targets. The compound can bind to lipid receptors and modulate signaling pathways involved in cellular processes. This interaction can influence various biological functions, including cell growth, differentiation, and metabolism .
Comparison with Similar Compounds
2-[(9Z)-9-Octadecenyloxy]-1,3-propanediol: This compound is structurally similar and also acts as an endogenous cannabinoid receptor ligand.
9(Z)-Octadecenoyl-L-Carnitine: Another compound with a similar octadecenyl group, used in lipid metabolism studies.
Uniqueness: 5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane is unique due to its specific combination of a phenyl group and an octadecenyl group attached to a 1,3-dioxane ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C28H46O3 |
|---|---|
Molecular Weight |
430.7 g/mol |
IUPAC Name |
5-[(Z)-octadec-9-enoxy]-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C28H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-29-27-24-30-28(31-25-27)26-21-18-17-19-22-26/h9-10,17-19,21-22,27-28H,2-8,11-16,20,23-25H2,1H3/b10-9- |
InChI Key |
CGMMVQPBUJBHBM-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOC1COC(OC1)C2=CC=CC=C2 |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOC1COC(OC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


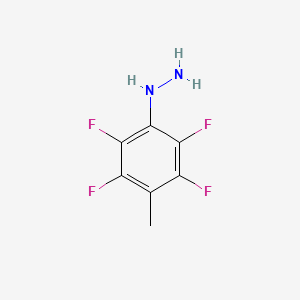
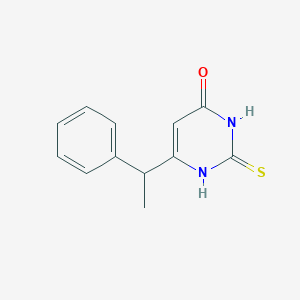

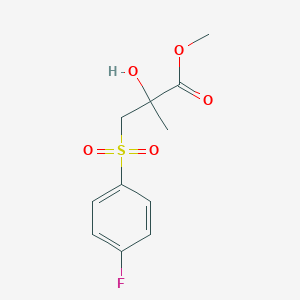

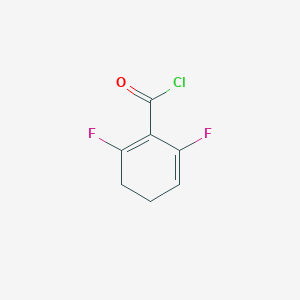
![6-Bromo-5-hydroxy-N-[(phenylmethoxy)carbonyl]-L-norleucine 1,1-Dimethylethyl Ester](/img/structure/B15289511.png)
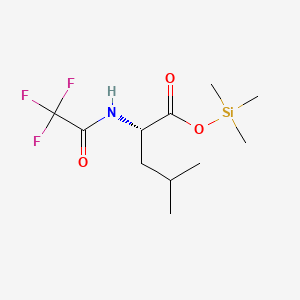
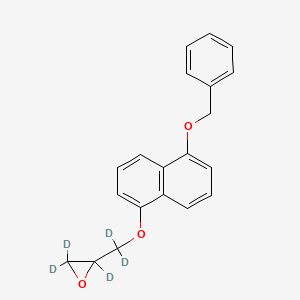
![(1S,4S,6R)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate](/img/structure/B15289532.png)

